Carbamic acid,[(3S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]-,1,1-dimethylethyl ester
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Overview
Description
Carbamic acid, [(3S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]-,1,1-dimethylethyl ester is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . This compound is known for its applications in research and development, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of Carbamic acid, [(3S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]-,1,1-dimethylethyl ester involves several steps. One common synthetic route includes the reaction of tert-butyl chloroformate with [(3S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]amine under controlled conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
Carbamic acid, [(3S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]-,1,1-dimethylethyl ester undergoes various chemical reactions, including:
Scientific Research Applications
Carbamic acid, [(3S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]-,1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Carbamic acid, [(3S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]-,1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Carbamic acid, [(3S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]-,1,1-dimethylethyl ester can be compared with similar compounds such as:
Carbamic acid, ethyl(hydroxymethyl)-, phenylmethyl ester: This compound has a similar structure but differs in the ester group, which can lead to different chemical and biological properties.
Carbamic acid, N-[(3S,5R)-5-(hydroxymethyl)-3-pyrrolidinyl]-, phenylmethyl ester: Another similar compound with variations in the stereochemistry and ester group.
Biological Activity
Carbamic acid derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, [(3S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester is a notable example, characterized by its unique structure that includes a pyrrolidine ring and an ester group. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this carbamic acid derivative can be represented as follows:
- Molecular Formula : C15H22N2O3
- Molecular Weight : Approximately 278.35 g/mol
The presence of the hydroxymethyl and phenylmethyl groups enhances its lipophilicity and ability to penetrate biological membranes, which is crucial for its biological activity.
The biological activity of carbamic acid derivatives often involves their interaction with specific molecular targets such as enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : These compounds can inhibit various enzymes, affecting metabolic pathways.
- Receptor Modulation : They may act as agonists or antagonists at specific receptors, influencing physiological responses.
Research shows that this compound interacts with neurotransmitter systems and may modulate receptor activity, contributing to its potential therapeutic effects in neurological disorders.
1. Enzyme Inhibition
Studies indicate that carbamic acid derivatives can serve as effective enzyme inhibitors. For instance:
- Acetylcholinesterase Inhibition : Some derivatives have shown promise in inhibiting acetylcholinesterase, which is vital for neurotransmission. This activity suggests potential applications in treating conditions like Alzheimer's disease .
2. Receptor Binding
The compound also exhibits significant binding affinity to various receptors:
- Kappa Opioid Receptors : Research indicates that certain analogs of this compound may interact with kappa-opioid receptors, which could lead to analgesic effects without the typical side effects associated with traditional opioids .
Case Studies
Several studies have explored the biological activities of related carbamic acid derivatives:
- Study on Neuroprotective Effects : A study demonstrated that a similar compound exhibited neuroprotective effects in animal models by enhancing synaptic plasticity and reducing neuroinflammation .
- Toxicological Assessment : Toxicological evaluations showed low acute toxicity in animal models with an LD50 greater than 2000 mg/kg, indicating a favorable safety profile for further development .
Comparative Analysis with Similar Compounds
To understand the uniqueness of Carbamic acid, [(3S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
Carbamic acid, N-methyl-N-(3S)-3-pyrrolidinyl-, 1,1-dimethylethyl ester | Methyl substitution on nitrogen | Enhanced solubility |
Carbamic acid, (3R)-3-pyrrolidinyl-, 1,1-dimethylethyl ester | Different stereochemistry | Variations in biological activity |
Carbamic acid, N-(7S)-5-azaspiro[2.4]hept-7-yl-, 1,1-dimethylethyl ester | Spirocyclic structure | Distinct binding properties |
This table highlights how structural variations can influence the biological activities and pharmacokinetics of carbamic acid derivatives.
Properties
Molecular Formula |
C17H26N2O3 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
tert-butyl N-[1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-14-9-15(12-20)19(11-14)10-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3,(H,18,21) |
InChI Key |
FMNZEJOEYLXGMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)CC2=CC=CC=C2)CO |
Origin of Product |
United States |
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